molecular formula C13H20BrNO B14194305 (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol CAS No. 834883-69-1

(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol

Cat. No.: B14194305
CAS No.: 834883-69-1
M. Wt: 286.21 g/mol
InChI Key: NTPOQSQMZBIDNT-ZDUSSCGKSA-N
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Description

(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol is a chiral compound with a bromophenyl group attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol typically involves the reaction of (S)-4-methylpentan-1-ol with 3-bromobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.

Major Products

    Oxidation: Formation of (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-2-one.

    Reduction: Formation of (2S)-2-{[(Phenyl)methyl]amino}-4-methylpentan-1-ol.

    Substitution: Formation of (2S)-2-{[(3-Azidophenyl)methyl]amino}-4-methylpentan-1-ol.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its specific structural features.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties, including its role as a precursor in the synthesis of drugs targeting specific receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino alcohol moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[(3-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol
  • (2S)-2-{[(3-Fluorophenyl)methyl]amino}-4-methylpentan-1-ol
  • (2S)-2-{[(3-Methylphenyl)methyl]amino}-4-methylpentan-1-ol

Uniqueness

Compared to its analogs, (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This feature can enhance the compound’s binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

834883-69-1

Molecular Formula

C13H20BrNO

Molecular Weight

286.21 g/mol

IUPAC Name

(2S)-2-[(3-bromophenyl)methylamino]-4-methylpentan-1-ol

InChI

InChI=1S/C13H20BrNO/c1-10(2)6-13(9-16)15-8-11-4-3-5-12(14)7-11/h3-5,7,10,13,15-16H,6,8-9H2,1-2H3/t13-/m0/s1

InChI Key

NTPOQSQMZBIDNT-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C[C@@H](CO)NCC1=CC(=CC=C1)Br

Canonical SMILES

CC(C)CC(CO)NCC1=CC(=CC=C1)Br

Origin of Product

United States

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